N,N-Dipropyl-1-butanamine
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Overview
Description
N,N-Dipropyl-1-butanamine: is an organic compound classified as an amine. It is a derivative of butanamine, where the nitrogen atom is bonded to two propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dipropyl-1-butanamine involves the reductive amination of butanal with dipropylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of butanamine with propyl halides under basic conditions. This reaction can be carried out using sodium or potassium hydroxide as the base.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dipropyl-1-butanamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
Chemistry: N,N-Dipropyl-1-butanamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of amine reactivity and mechanisms.
Biology: In biological research, this compound is used to investigate the effects of amines on cellular processes and enzyme activities.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Dipropyl-1-butanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
N,N-Dimethyl-1-butanamine: Similar structure but with methyl groups instead of propyl groups.
N,N-Diethyl-1-butanamine: Similar structure but with ethyl groups instead of propyl groups.
N,N-Dipropyl-2-butanamine: Similar structure but with the amine group attached to the second carbon of the butane chain.
Uniqueness: N,N-Dipropyl-1-butanamine is unique due to its specific propyl substitutions, which influence its chemical reactivity and interactions with biological molecules. This makes it distinct from other amines with different alkyl groups.
Properties
CAS No. |
4444-71-7 |
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Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N,N-dipropylbutan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-7-10-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
InChI Key |
VJIRBKSBSKOOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)CCC |
Origin of Product |
United States |
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